molecular formula C12H12N2O2S B12477120 N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B12477120
M. Wt: 248.30 g/mol
InChI Key: RQYMOHHUJIALMX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of interest due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with phenol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can be compared with other thiazole derivatives such as:

This compound stands out due to its specific combination of a thiazole ring and a phenoxyacetamide group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C12H12N2O2S/c1-9-7-13-12(17-9)14-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)

InChI Key

RQYMOHHUJIALMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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